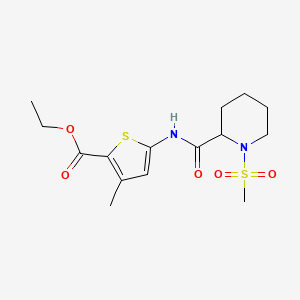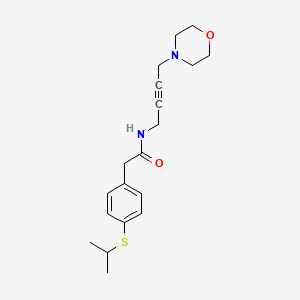
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate
概要
説明
The compound is an ester derived from an adamantane structure. Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure . The (3R, 5R, 7R) notation indicates the configuration of the chiral centers in the adamantane structure . The compound also contains a phenoxy group and an acetate group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantane core, with the phenoxy and acetate groups providing additional complexity. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantane core might confer stability and rigidity, while the phenoxy and acetate groups could influence properties like solubility .科学的研究の応用
1. Structural Analysis and Molecular Docking
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate, a derivative of adamantane, has been studied for its structural properties. The introduction of fluorine atoms in adamantane derivatives alters crystal packing, affecting intermolecular interactions. This compound may exhibit inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, as suggested by in silico docking analysis (Al-Wahaibi et al., 2018).
2. Reactions with Adamantane Derivatives
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate is involved in reactions with other adamantane derivatives. For instance, methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantane-2-amine and (adamantan-1-yl)methylamine, leading to the formation of target amides and esters resistant to aminolysis (Novakov et al., 2017).
3. Synthesis and Characterization
The synthesis and characterization of ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate and related compounds have been a focus in research. These compounds are synthesized using various reagents and characterized using spectroscopic techniques (D’yachenko et al., 2019).
4. Quantum Theory Analysis
These adamantane derivatives have been analyzed using the quantum theory of atoms-in-molecules (QTAIM). This analysis helps in understanding the strengths of various intermolecular contacts and the stabilization of crystal structures (El-Emam et al., 2020).
5. Crystal Structure Analysis
The crystal structure of certain derivatives, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, has been determined. This research provides insights into molecular stacking and intermolecular interactions within these compounds (Baolin et al., 2007).
6. Antimicrobial Activity
Some derivatives of ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. This research contributes to the potential use of these compounds in medicinal chemistry (Karabasanagouda et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[4-(1-adamantyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-2-22-19(21)13-23-18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLMQQOBLYFGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)


![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)
